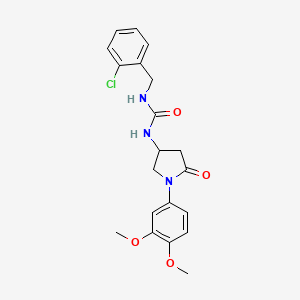
1-(2-Chlorobenzyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorobenzyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has been used in scientific research for many years. This compound is also known as CEP-26401 and has been studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Complexation-Induced Unfolding of Heterocyclic Ureas
Heterocyclic ureas, similar in structural complexity to the specified compound, have been investigated for their ability to undergo conformational changes and form multiply hydrogen-bonded complexes. Research by Corbin et al. (2001) elucidates the synthesis and conformational studies of such ureas, revealing their potential in creating self-assembled structures through hydrogen bonding. These compounds demonstrate primitive mimicry of peptide transitions, suggesting applications in biomimetic materials and nanotechnology (Corbin et al., 2001).
Crystal Structure Analysis
The crystal structure of related urea derivatives, as explored by Cho et al. (2015), provides a foundation for understanding molecular geometry and intermolecular interactions. Such analyses are crucial in the development of insecticides and pharmaceuticals, demonstrating the role of crystallography in designing compounds with specific biological activities (Cho et al., 2015).
Optical and Electronic Properties
Investigations into the electronic, optical, and nonlinear optical properties of chalcone derivatives, as conducted by Shkir et al. (2018), highlight the significance of urea derivatives in optoelectronic device fabrication. The study provides insights into the potential of such compounds in enhancing the efficiency of nonlinear optical devices, which are pivotal in telecommunications and laser technology (Shkir et al., 2018).
Anticancer Agent Synthesis
Research into the synthesis and biological evaluation of urea derivatives as anticancer agents exemplifies the therapeutic applications of these compounds. Feng et al. (2020) designed and synthesized diaryl ureas that showed significant antiproliferative effects against various cancer cell lines, marking an important step in the development of new chemotherapeutic agents (Feng et al., 2020).
Corrosion Inhibition
The corrosion inhibition performance of triazinyl urea derivatives, studied by Mistry et al. (2011), illustrates the application of urea derivatives in protecting metals from corrosion. These compounds effectively form protective layers on metal surfaces, indicating their utility in industrial maintenance and preservation (Mistry et al., 2011).
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4/c1-27-17-8-7-15(10-18(17)28-2)24-12-14(9-19(24)25)23-20(26)22-11-13-5-3-4-6-16(13)21/h3-8,10,14H,9,11-12H2,1-2H3,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPYSZPIYBAUIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
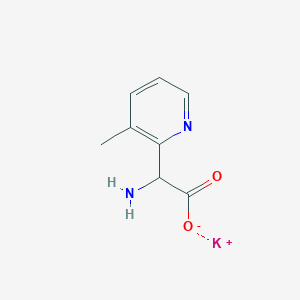
![N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2387037.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2387038.png)
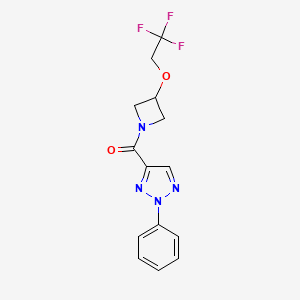


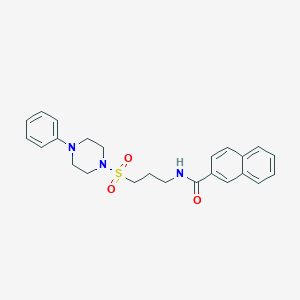
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2387048.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2387050.png)
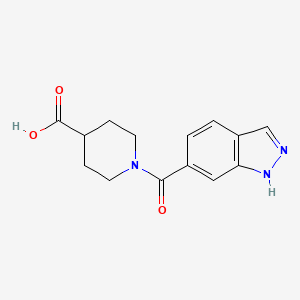
![Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2387054.png)
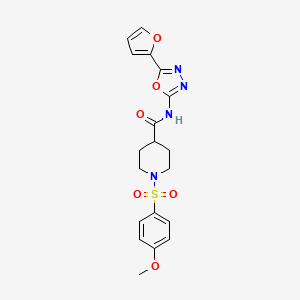
![(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(piperidin-1-yl)methanone](/img/structure/B2387057.png)
![4-chloro-2-{[(E)-(dimethylamino)methylidene]amino}benzenecarboxylic acid](/img/structure/B2387058.png)
